molecular formula C8H5ClF2O B3039683 2,4-Difluoro-5-methylbenzoyl chloride CAS No. 1263376-87-9

2,4-Difluoro-5-methylbenzoyl chloride

Cat. No.: B3039683
CAS No.: 1263376-87-9
M. Wt: 190.57 g/mol
InChI Key: RIEVVBXIGDZISL-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Scientific Research Applications

2,4-Difluoro-5-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

    Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) for various drugs.

    Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.

Safety and Hazards

2,4-Difluoro-5-methylbenzoyl chloride is a hazardous chemical. It can cause severe skin burns and eye damage . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

Benzoyl chloride compounds typically react with nucleophiles, such as water or alcohols, at the benzylic position . This reaction can lead to the formation of carboxylic acids or esters, respectively.

Mode of Action

2,4-Difluoro-5-methylbenzoyl chloride, like other benzoyl chlorides, is an acyl chloride. It can undergo nucleophilic acyl substitution reactions . The chlorine atom is a good leaving group, and the carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This leads to the replacement of the chlorine atom with the nucleophile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of nucleophiles in the environment can lead to rapid reaction and potential degradation of the compound . Moreover, factors such as pH and temperature can influence the rate of these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-5-methylbenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 2,4-difluoro-5-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows: [ \text{C8H6F2O2} + \text{SOCl2} \rightarrow \text{C8H5ClF2O} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Electrophilic Aromatic Substitution: The fluorine atoms and the methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Nitrated, Sulfonated, or Halogenated Derivatives: Formed by electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoyl chloride
  • 2,4-Difluoro-5-chlorobenzoyl chloride
  • 2,4-Difluoro-5-bromobenzoyl chloride

Uniqueness

2,4-Difluoro-5-methylbenzoyl chloride is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and selectivity in chemical reactions. The fluorine atoms increase the electrophilicity of the benzoyl chloride group, while the methyl group provides steric hindrance, affecting the compound’s behavior in various synthetic transformations .

Properties

IUPAC Name

2,4-difluoro-5-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-2-5(8(9)12)7(11)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEVVBXIGDZISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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